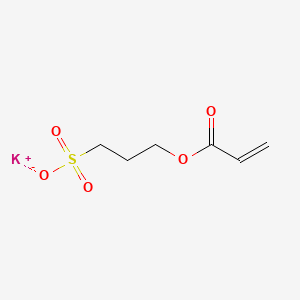

Potassium 3-sulphonatopropyl acrylate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium 3-sulphonatopropyl acrylate can be synthesized through the esterification of acrylic acid with 3-hydroxypropyl sulfonate, followed by neutralization with potassium hydroxide. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where acrylic acid and 3-hydroxypropyl sulfonate are combined. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through crystallization and filtration .

Types of Reactions:

Polymerization: this compound undergoes free-radical polymerization to form hydrogels and superabsorbent polymers.

Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Polymerization: Initiators such as ammonium persulfate or azobisisobutyronitrile are commonly used under thermal or UV conditions.

Substitution: Reagents like sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution.

Major Products:

Aplicaciones Científicas De Investigación

Biomedical Applications

Potassium 3-sulphonatopropyl acrylate is increasingly utilized in biomedical applications due to its biocompatibility and ability to form hydrogels.

Hydrogels for Drug Delivery

The compound is used to create hydrogels that serve as drug delivery systems. These hydrogels allow for the controlled release of therapeutic agents, enhancing the efficiency of drug delivery while minimizing side effects. A study demonstrated that poly(3-sulfopropyl acrylate potassium) hydrogels exhibited good mechanical resilience and biocompatibility, making them suitable for medical applications such as wound healing and tissue engineering .

Antimicrobial Properties

Research has shown that hydrogels based on this compound possess antimicrobial properties, which are crucial for preventing infections in medical settings. The ability to resist bacterial adhesion and biofilm formation makes these materials ideal for use in implants and other medical devices .

Sterilization Compatibility

A significant challenge in biomedical applications is ensuring that materials remain effective after sterilization. Studies have indicated that conventional sterilization methods (e.g., steam, radiation) do not adversely affect the properties of this compound-based hydrogels, confirming their suitability for clinical use .

Cosmetic Formulations

This compound is widely used in the cosmetic industry due to its emulsifying properties.

Emulsion Stabilization

This compound helps stabilize emulsions in creams and lotions, improving texture and skin feel. Its ability to enhance the stability of formulations makes it a valuable ingredient in personal care products .

Skin Conditioning

In addition to stabilizing products, this compound acts as a skin conditioning agent, contributing to improved moisture retention and skin barrier function .

Textile Industry

In textiles, this compound serves multiple functions:

Dyeing and Finishing Agent

The compound enhances the dyeing process by improving water repellency and stain resistance of fabrics. This leads to better performance characteristics in textile products .

Functional Coatings

It is also used in the formulation of functional coatings that impart desirable properties such as durability and resistance to environmental factors, thereby extending the lifespan of textiles .

Environmental Applications

This compound has promising applications in environmental science:

Wastewater Treatment

Research indicates that this compound can be utilized in wastewater treatment processes to aid in the removal of contaminants through flocculation and coagulation. Its effectiveness in binding pollutants contributes to cleaner water systems .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Biomedical | Drug delivery hydrogels | Controlled release, biocompatibility |

| Antimicrobial coatings | Infection prevention | |

| Sterilization compatibility | Maintains properties post-sterilization | |

| Cosmetic | Emulsion stabilization | Improved texture, enhanced skin feel |

| Skin conditioning | Better moisture retention | |

| Textile | Dyeing agent | Enhanced water repellency, stain resistance |

| Functional coatings | Increased durability | |

| Environmental | Wastewater treatment | Effective contaminant removal |

Case Studies

- Hydrogel Development for Wound Healing : A study focused on developing this compound-based hydrogels demonstrated their effectiveness in promoting cell adhesion and proliferation while providing a moist environment conducive to healing .

- Textile Coating Innovations : Research highlighted the use of this compound in creating advanced textile coatings that significantly improved water repellency without compromising fabric breathability .

Mecanismo De Acción

The primary mechanism of action for potassium 3-sulphonatopropyl acrylate involves its polymerization to form hydrogels. The sulfonate group enhances the hydrophilicity of the polymer, allowing it to absorb and retain large amounts of water . This property is crucial for its applications in wound healing and drug delivery, where the hydrogel matrix can provide a moist environment and controlled release of therapeutic agents .

Comparación Con Compuestos Similares

- Sodium 3-sulphonatopropyl acrylate

- Potassium 3-sulphopropyl methacrylate

- Sodium 2-acrylamido-2-methylpropane sulfonate

Comparison: Potassium 3-sulphonatopropyl acrylate is unique due to its specific combination of the acrylate and sulfonate groups, which confer both polymerizability and hydrophilicity. Compared to sodium 3-sulphonatopropyl acrylate, the potassium salt offers better solubility and stability in aqueous solutions . Potassium 3-sulphopropyl methacrylate, while similar, has a different polymerization behavior due to the methacrylate group . Sodium 2-acrylamido-2-methylpropane sulfonate is another related compound, but it features an amide group, which affects its reactivity and applications .

Actividad Biológica

Potassium 3-sulphonatopropyl acrylate (KSPA) is a functional acrylic acid monomer that has garnered attention in various biomedical applications due to its unique properties. This article explores the biological activity of KSPA, particularly focusing on its synthesis, biocompatibility, and potential applications in drug delivery systems and hydrogels.

KSPA is a potassium salt of 3-sulfopropyl acrylate, with a molecular weight of approximately 232.3 g/mol. It is characterized by its high purity (>96%) and is typically presented as a white powder. KSPA is used in the synthesis of super absorbent hydrogels and polyelectrolyte complexes due to its ability to enhance water retention and mechanical stability in polymer networks .

Biocompatibility and Biological Activity

Biocompatibility Studies

KSPA has been evaluated for its biocompatibility in various studies. For instance, it has been incorporated into hydrogels that were tested for cell viability using mouse embryonic fibroblasts and human mammary epithelial cells. Results indicated that KSPA-modified hydrogels exhibited favorable biocompatibility, making them suitable for biomedical applications such as wound dressings and drug delivery systems .

Antimicrobial Properties

Research has shown that KSPA-based hydrogels possess antimicrobial activity, which is crucial for preventing infections in biomedical applications. The incorporation of KSPA into hydrogel formulations has been linked to enhanced antimicrobial resistance, thereby improving the safety profile of these materials when used in clinical settings .

Applications in Drug Delivery Systems

KSPA's unique properties make it an excellent candidate for developing advanced drug delivery systems. For example, semi-interpenetrating polymer network (semi-IPN) hydrogels incorporating KSPA have demonstrated significant swelling ratios (up to 40 times their original size) within minutes when exposed to acidic environments, such as gastric fluid. This rapid swelling capability is advantageous for gastro-retentive drug delivery systems, allowing for prolonged release of therapeutics .

Research Findings and Case Studies

Several studies highlight the versatility of KSPA in various applications:

- Hydrogel Development : A study focused on synthesizing superporous hydrogels using KSPA showed that these materials could achieve high swelling ratios while maintaining mechanical integrity, making them ideal for use as drug carriers .

- Sterilization Protocols : Research investigating sterilization methods for KSPA-based hydrogels indicated that conventional sterilization techniques did not significantly alter the functional properties of the gels, confirming their suitability for medical applications .

- Functionalization with Natural Polymers : KSPA has also been explored in combination with natural polysaccharides like guar gum to enhance the properties of hydrogels, further broadening its potential applications in biomedicine .

Summary Table of Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 232.3 g/mol |

| Purity | >96% |

| Appearance | White powder |

| Swelling Ratio | Up to 40 times |

| Biocompatibility | Compatible with mammalian cells |

| Antimicrobial Activity | Yes |

| Applications | Drug delivery systems, wound dressings |

Propiedades

IUPAC Name |

potassium;3-prop-2-enoyloxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFOXJWBPGONDR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014889 | |

| Record name | Potassium 3-sulfopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31098-20-1 | |

| Record name | 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 3-sulfopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-sulphonatopropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3-Sulfopropyl acrylate potassium salt in materials science?

A1: 3-Sulfopropyl acrylate potassium salt (SPAK) is frequently used as a monomer in the synthesis of various hydrogels. Its incorporation introduces negative charges and sulfonic acid groups, impacting the hydrogel's swelling behavior, mechanical properties, and potential for applications like drug delivery, tissue engineering, and soft robotics. [, , , , , , ]

Q2: How does the concentration of SPAK influence the properties of hydrogels containing N-isopropylacrylamide (NIPAAm)?

A2: Increasing the SPAK concentration in NIPAAm-based hydrogels significantly increases their swelling ratio. For instance, a hydrogel with 87.5 mol% SPAK and 1 mol% crosslinker exhibited a swelling ratio of 35,000%, significantly higher than the NIPAAm homopolymer with the same crosslinker concentration (1000%). This is attributed to the hydrophilic nature of SPAK. []

Q3: Can SPAK-containing hydrogels be used in applications requiring responsiveness to external stimuli?

A3: Yes, hydrogels containing SPAK and NIPAAm exhibit thermoresponsive behavior. They demonstrate a lower critical solution temperature (LCST) close to poly(NIPAAm), around 28-30°C. This means the hydrogels undergo a reversible transition from a swollen state to a collapsed state upon reaching this temperature. []

Q4: How does the presence of SPAK in a polymer membrane impact its ionic permeability?

A4: SPAK, carrying negative charges, is combined with positively charged poly(diallyl-dimethylammonium chloride) to create polymer membranes with controllable ionic permeability. This control is achieved by injecting a neurotransmitter solution, enabling the emulation of signal transmission behavior observed in biological neurons. []

Q5: How does the drying process under strain affect SPAK-containing double-network hydrogels?

A5: Drying AMPS/AAm double-network hydrogels (where AMPS is 2-acrylamido-2-methylpropane sulfuric acid) under high extension ratios (>2) leads to plastic deformation and non-Fickian water diffusion behavior. This highlights the importance of controlling mechanical constraints during the drying of these hydrogels. []

Q6: Can the mechanical properties of SPAK-based double-network hydrogels be enhanced?

A6: Yes, incorporating physically trapped polymer chains (PTPCs) like high molecular weight poly(ethylene oxide) (PEO) or polyacrylamide (PAAm) into SPAK/AAm double-network hydrogels significantly enhances their tensile strength and elongation at break. These PTPCs act as molecular release agents, reducing internal friction and increasing energy dissipation during deformation. []

Q7: What is the role of SPAK in proton-conductive membranes for fuel cells?

A7: SPAK, due to its sulfonic acid groups, is a key component in the synthesis of proton-conductive polymer and hybrid polymer-inorganic membranes for fuel cells. These membranes, synthesized through UV-initiated polymerization and sol-gel processes, exhibit high proton conductivity and low methanol uptake, making them suitable for fuel cell applications. [, ]

Q8: How does SPAK contribute to the development of superporous hydrogels (SPHs)?

A8: SPAK is used in the synthesis of semi-interpenetrating polymer network (semi-IPN) superporous hydrogels (SPHs). The swelling ratio and mechanical strength of these SPHs can be tuned by adjusting parameters like the ratio of SPAK to crosslinker and initiator concentration. This tunability makes them promising for drug delivery systems. []

Q9: Can SPAK be used to improve the 3D printability of electroactive hydrogels (EAHs)?

A9: Yes, using glycidyl methacrylated hyaluronic acid (GMHA) as a multileg long chain crosslinker with SPAK significantly enhances the mechanical properties of the resulting EAHs without compromising their electroactivity. This improvement enables the 3D printing of elaborate structures with enhanced stretchability and fracture toughness. []

Q10: What is the significance of conical nanopores functionalized with SPAK-containing hydrogels?

A10: Conical nanopores functionalized with SPAK-containing hydrogels can be used to create cation-selective membranes. These membranes show potential for use in reversed electro-dialysis systems, which harvest energy from salinity gradients. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.